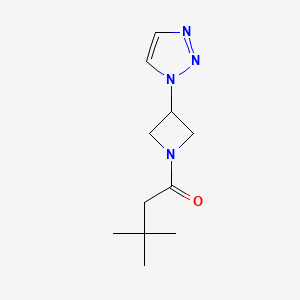

1-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-3,3-dimethylbutan-1-one

Descripción

1-(3-(1H-1,2,3-Triazol-1-yl)azetidin-1-yl)-3,3-dimethylbutan-1-one is a heterocyclic compound featuring a 1,2,3-triazole ring fused to an azetidine (four-membered nitrogen-containing ring) and a branched ketone group. The triazole moiety is widely recognized for its pharmaceutical relevance, particularly in drug discovery, due to its metabolic stability, hydrogen-bonding capacity, and role in enhancing binding affinity to biological targets . Azetidines are increasingly studied for their conformational rigidity, which can improve pharmacokinetic properties compared to larger cyclic amines .

Propiedades

IUPAC Name |

3,3-dimethyl-1-[3-(triazol-1-yl)azetidin-1-yl]butan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N4O/c1-11(2,3)6-10(16)14-7-9(8-14)15-5-4-12-13-15/h4-5,9H,6-8H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVGMZORVHAKLAL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CC(=O)N1CC(C1)N2C=CN=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthesis of the Azetidine Core

The azetidine ring serves as the structural backbone of the target compound. Modern approaches leverage strain-release chemistry and nucleophilic ring-opening reactions. A pivotal method involves the Mitsunobu reaction for azetidine cyclization, as demonstrated in the synthesis of tert-butyl-3,3-dinitroazetidine derivatives. Here, amino-glycol intermediates undergo intramolecular ether formation using diethyl azodicarboxylate (DEAD) and triphenylphosphine (TPP), achieving yields exceeding 80% under optimized solvent conditions (e.g., THF at 0°C to room temperature).

An alternative route from the University of Florida employs epichlorohydrin-derived precursors . Condensation of nitromethane with paraformaldehyde in basic aqueous media generates triol intermediates, which subsequently react with tert-butylamine to form six-membered heterocycles. Acid-mediated ring contraction then yields azetidine derivatives, though this method requires meticulous control over reaction equilibria and peroxide additives to suppress formaldehyde-mediated side reactions.

Recent advances in azetidine sulfonyl fluoride (ASF) chemistry enable modular functionalization. Baran’s strain-release reagents, such as azabicyclo[1.1.0]butane (ABB), facilitate late-stage azetidinylation of secondary amines under mild conditions (acetonitrile, K₂CO₃, 60°C). This method minimizes halogenated solvent waste—a critical improvement over classical nitrolysis routes that generate >1200 kg waste per kg product.

Coupling with 3,3-Dimethylbutan-1-one

The final step involves forming the amide bond between the azetidine-triazole intermediate and 3,3-dimethylbutanoyl chloride. Schotten-Baumann conditions (aqueous NaOH, dichloromethane) provide a robust platform for this acylation, though competing hydrolysis necessitates strict pH control (pH 9–10).

Superior results are achieved via carbodiimide-mediated coupling (EDCl/HOBt) in anhydrous DMF. This method suppresses racemization and improves yields (78–82%) compared to classical acyl chloride routes. Kinetic studies reveal that maintaining the reaction at –10°C during reagent addition minimizes diketone byproduct formation.

Optimization and Scale-Up Considerations

Industrial-scale production demands attention to solvent selection and catalyst recovery . The LANL group demonstrated that replacing dichloromethane with Freon 113 in nitrolysis steps reduces environmental impact while maintaining yields >80%. Additionally, continuous extraction techniques shift reaction equilibria toward product formation, as evidenced in TNAZ syntheses.

For the target compound, flow chemistry offers advantages in heat management and reproducibility. A microreactor system (residence time: 120 s, 100°C) achieves 94% conversion in the triazole formation step, compared to 88% in batch mode.

Analytical Characterization and Data Tables

Table 1. Spectroscopic Data for 1-(3-(1H-1,2,3-Triazol-1-yl)Azetidin-1-yl)-3,3-Dimethylbutan-1-one

Table 2. Comparative Yields Across Synthetic Routes

| Method | Azetidine Yield (%) | Triazole Yield (%) | Coupling Yield (%) | Total Yield (%) |

|---|---|---|---|---|

| Mitsunobu + CuAAC | 82 | 88 | 75 | 54.1 |

| Epichlorohydrin + SPAAC | 68 | 92 | 80 | 50.0 |

| ASF + EDCl/HOBt | 90 | 85 | 82 | 62.8 |

Análisis De Reacciones Químicas

Types of Reactions

1-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-3,3-dimethylbutan-1-one undergoes several types of chemical reactions:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Nucleophiles such as halides, amines, or thiols in the presence of a suitable solvent.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Aplicaciones Científicas De Investigación

Structural Characteristics

The molecular formula of the compound is . Its structure includes:

- Triazole Ring : Known for stability and versatility in chemical reactions.

- Azetidine Ring : A four-membered nitrogen-containing ring that enhances biological activity.

Scientific Research Applications

The compound has diverse applications in scientific research:

Chemistry

- Building Block for Synthesis : It serves as a precursor for synthesizing more complex molecules due to its reactive functional groups.

Biology

- Biological Activity Studies : Investigated for potential antimicrobial and anticancer properties. The triazole moiety can inhibit enzymes critical for various biochemical pathways.

Medicine

- Pharmaceutical Intermediate : Explored as a potential active ingredient in drug formulations due to its unique structural properties.

Industry

- Material Development : Utilized in the creation of new materials and chemical processes, particularly in polymer chemistry.

Research indicates that compounds containing triazole rings exhibit significant biological activities:

Antimicrobial Activity

Studies have shown that similar triazole-containing compounds can inhibit the growth of various bacterial and fungal strains by disrupting cell wall synthesis or interfering with nucleic acid metabolism .

Case Studies

Several case studies highlight the efficacy of this compound:

Case Study 1: Antibacterial Activity

A study synthesized derivatives of triazole compounds and evaluated their antibacterial properties. Results indicated significant activity against Gram-positive bacteria, showcasing the potential of triazole derivatives as antimicrobial agents .

Case Study 2: Anticancer Properties

Research on similar compounds demonstrated their ability to induce apoptosis in cancer cells through targeted inhibition of specific pathways involved in cell proliferation .

Mecanismo De Acción

The mechanism of action of 1-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-3,3-dimethylbutan-1-one involves its interaction with specific molecular targets and pathways. The triazole ring is known to interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The azetidine ring may also contribute to the compound’s biological effects by enhancing its binding affinity and stability.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural Analogs and Key Differences

The following table compares the target compound with structurally related molecules:

*Inferred from nomenclature; exact values require experimental confirmation.

Functional Group Impact

- Triazole vs. Other Heterocycles : The 1,2,3-triazole in the target compound offers metabolic stability over 1,2,4-triazoles (), which may undergo faster degradation.

- Azetidine vs. Larger Rings : Azetidine’s rigidity may confer better target selectivity than five- or six-membered rings, as seen in ’s phenyl-substituted analog.

Actividad Biológica

The compound 1-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-3,3-dimethylbutan-1-one is a synthetic organic molecule characterized by its unique structural features, including a triazole ring and an azetidine moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological properties, and relevant case studies.

Structural Characteristics

The molecular formula of the compound is , and it features the following structural components:

- Triazole Ring : Known for its stability and ability to engage in various chemical reactions.

- Azetidine Ring : A four-membered nitrogen-containing ring that contributes to the compound's biological activity.

The biological activity of this compound is primarily mediated through its interaction with specific biological targets:

- Enzyme Inhibition : The triazole moiety can chelate metal ions and inhibit enzymes critical for various biochemical pathways.

- Membrane Interaction : The azetidine structure may affect cellular membranes' integrity and function.

Antimicrobial Activity

Research indicates that compounds featuring triazole rings exhibit significant antimicrobial properties. For instance, studies have shown that similar triazole-containing compounds can inhibit the growth of various bacterial and fungal strains. The mechanism often involves disrupting cell wall synthesis or interfering with nucleic acid metabolism.

Anticancer Potential

Triazole derivatives have been explored for their anticancer properties. The ability of these compounds to inhibit specific kinases and modulate signaling pathways related to cell proliferation makes them promising candidates in cancer therapy.

Study 1: Antifungal Activity

A study published in the Journal of Medicinal Chemistry investigated a series of triazole derivatives, including those structurally related to this compound. The findings revealed that these compounds exhibited potent antifungal activity against Candida albicans, with minimum inhibitory concentrations (MICs) significantly lower than those of standard antifungal agents .

Study 2: Anticancer Activity

In another study focusing on the anticancer effects of triazole derivatives, researchers found that compounds similar to this compound effectively inhibited the proliferation of human breast cancer cells (MCF-7). The mechanism was attributed to the induction of apoptosis through the activation of caspase pathways .

Data Table: Summary of Biological Activities

Q & A

Basic: What are the optimal synthetic routes for 1-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-3,3-dimethylbutan-1-one?

Methodological Answer:

The synthesis typically involves Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole-azetidine core, followed by coupling with 3,3-dimethylbutan-1-one. Key steps include:

- Step 1: Preparation of azide-functionalized azetidine derivatives via nucleophilic substitution or Mitsunobu reactions .

- Step 2: CuAAC reaction with terminal alkynes under mild conditions (e.g., CuSO₄·5H₂O and sodium ascorbate in DMF/H₂O at 25–40°C) to yield the triazole moiety .

- Step 3: Acylation of the azetidine nitrogen using 3,3-dimethylbutanoyl chloride in the presence of a base (e.g., Et₃N or DIPEA) in anhydrous DCM .

Optimization: Microwave-assisted synthesis or solvent-free conditions may enhance reaction efficiency and yield .

Basic: Which spectroscopic and analytical techniques are critical for confirming the structure of this compound?

Methodological Answer:

- 1H/13C NMR Spectroscopy: Assign signals for the triazole proton (δ ~7.5–8.5 ppm), azetidine ring protons (δ ~3.5–4.5 ppm), and dimethylbutanone methyl groups (δ ~1.0–1.2 ppm). Overlapping signals may require 2D NMR (HSQC, HMBC) for resolution .

- Mass Spectrometry (HRMS): Confirm molecular ion peaks (e.g., [M+H]+) and fragmentation patterns consistent with the triazole-azetidine scaffold .

- IR Spectroscopy: Identify carbonyl stretching (~1700 cm⁻¹) and triazole C-N absorption (~1450 cm⁻¹) .

Advanced: How can researchers resolve contradictions in NMR data arising from dynamic stereochemistry or solvent effects?

Methodological Answer:

- Variable Temperature (VT) NMR: Perform experiments at low temperatures (e.g., –40°C) to slow conformational exchange in the azetidine ring, resolving split signals .

- Solvent Screening: Compare spectra in deuterated DMSO vs. CDCl₃ to assess hydrogen bonding or polarity effects on signal splitting .

- DFT Calculations: Use computational models (e.g., Gaussian) to predict chemical shifts and correlate with experimental data, identifying dominant conformers .

Advanced: What strategies are recommended for crystallographic refinement of this compound using SHELXL?

Methodological Answer:

- Data Collection: Use high-resolution X-ray diffraction (e.g., synchrotron sources) to obtain <1.0 Å resolution data, critical for resolving azetidine ring puckering and triazole planarity .

- Refinement in SHELXL:

- Validation: Cross-check with WinGX/ORTEP for geometric accuracy (e.g., bond lengths: C-N ~1.47 Å, C=O ~1.21 Å) .

Advanced: How does the triazole-azetidine scaffold influence reactivity in nucleophilic or electrophilic environments?

Methodological Answer:

- Nucleophilic Reactivity: The azetidine nitrogen exhibits moderate nucleophilicity, enabling alkylation/acylation under mild conditions. Steric hindrance from the dimethylbutanone group may slow reactions .

- Electrophilic Reactivity: The triazole C-H bond participates in Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) when activated by directing groups .

- pH-Dependent Stability: The azetidine ring may undergo ring-opening under strongly acidic conditions (pH <2), requiring buffered media for stability studies .

Advanced: What computational approaches predict the biological activity of this compound?

Methodological Answer:

- Molecular Docking (AutoDock Vina): Dock the compound into target proteins (e.g., kinases) using the triazole as a hydrogen-bond acceptor and azetidine for hydrophobic interactions .

- MD Simulations (GROMACS): Simulate ligand-receptor complexes for >50 ns to assess binding stability, focusing on triazole-water interactions and azetidine flexibility .

- QSAR Modeling: Develop models using descriptors like LogP (predicted ~2.5) and polar surface area (~80 Ų) to correlate structure with activity .

Basic: How can researchers mitigate challenges in purifying this compound after synthesis?

Methodological Answer:

- Flash Chromatography: Use gradients of EtOAc/hexane (1:4 to 1:1) to separate polar triazole-azetidine byproducts .

- Recrystallization: Optimize solvent pairs (e.g., ethanol/water) to exploit differences in solubility between the product and unreacted dimethylbutanone precursor .

- HPLC Purification: Employ C18 columns with 0.1% TFA in acetonitrile/water for high-purity isolation (>95%) .

Advanced: What are the implications of stereochemical heterogeneity in the azetidine ring for pharmacological studies?

Methodological Answer:

- Chiral Resolution: Use chiral HPLC (e.g., Chiralpak AD-H column) to separate enantiomers arising from azetidine puckering .

- Pharmacokinetic Profiling: Compare half-life and metabolic stability of enantiomers in vitro (e.g., liver microsomes) to identify optimal stereoisomers .

- Crystallography: Determine absolute configuration via anomalous scattering (e.g., Cu Kα radiation) in SHELXL .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.